1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone
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Overview
Description
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone is a complex organic compound that features an indole moiety, a dihydropyridine ring, and a pyrimidinylamino group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The dihydropyridine ring can be synthesized using the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The final step involves the coupling of the indole and dihydropyridine intermediates with the pyrimidinylamino group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The dihydropyridine ring can interact with ion channels, affecting cellular signaling pathways. The pyrimidinylamino group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various biologically active compounds.
Dihydropyridine derivatives: Used as calcium channel blockers in medicine.
Uniqueness
1-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-3-(2-pyrimidinylamino)-1-propanone is unique due to its combination of indole, dihydropyridine, and pyrimidinylamino groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H21N5O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-3-(pyrimidin-2-ylamino)propan-1-one |
InChI |
InChI=1S/C20H21N5O/c26-19(6-11-23-20-21-9-3-10-22-20)25-12-7-15(8-13-25)17-14-24-18-5-2-1-4-16(17)18/h1-5,7,9-10,14,24H,6,8,11-13H2,(H,21,22,23) |
InChI Key |
DVZXISMXVKVHPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CCNC4=NC=CC=N4 |
Origin of Product |
United States |
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